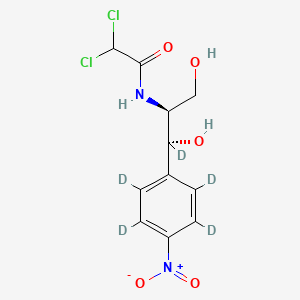

Erythro-Chloramphenicol D5 (ring D4, benzyl D) 100 microg/mL in Acetonitrile

Description

Erythro-Chloramphenicol D5 (ring D4, benzyl D) is a deuterium-labeled internal standard used primarily in quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is specifically designed for detecting and quantifying chloramphenicol residues in animal-derived foods, ensuring compliance with food safety regulations such as GB 31658.2-2021 .

- Chemical Structure: The compound features deuterium atoms at the benzyl ring (D4) and the benzyl-D position, distinguishing it from the non-deuterated chloramphenicol. The erythro stereochemistry refers to the spatial arrangement of hydroxyl groups on the propan-2-yl moiety, critical for its chromatographic separation from the threo isomer .

- Formulation: Prepared as a 100 µg/mL solution in acetonitrile, this standard leverages acetonitrile's high purity (>99.9%), low viscosity, and compatibility with LC-MS systems .

- Applications: Validated for use in residue analysis, it minimizes matrix effects and improves method accuracy by compensating for analyte loss during sample preparation .

Properties

Molecular Formula |

C11H12Cl2N2O5 |

|---|---|

Molecular Weight |

328.16 g/mol |

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1/i1D,2D,3D,4D,9D |

InChI Key |

WIIZWVCIJKGZOK-IMFWZETFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Erythro-Chloramphenicol D5 Isotope-Labeled Compound

The preparation of erythro-chloramphenicol D5 involves the incorporation of deuterium atoms into specific positions of the chloramphenicol molecule, specifically on the aromatic ring (ring D4) and benzyl group. This isotope labeling is achieved through:

- Deuterium Exchange Reactions: Using deuterated reagents or solvents in the synthesis steps to replace hydrogen atoms at targeted sites with deuterium.

- Use of Deuterated Precursors: Starting from deuterium-labeled benzyl or nitrophenyl intermediates to build the chloramphenicol backbone.

- Controlled Reduction and Substitution Steps: Employing borohydride reagents (e.g., sodium or potassium borohydride) under conditions that preserve isotopic integrity while reducing intermediates to the desired alcohol and amide functionalities.

Preparation of the 100 µg/mL Solution in Acetonitrile

Once the erythro-chloramphenicol D5 solid or concentrated stock is obtained, preparation of the working standard solution involves:

- Solvent Selection: High purity Acetonitrile is used due to its excellent solvent properties for chloramphenicol derivatives and compatibility with analytical instrumentation such as LC-MS/MS.

- Stock Solution Preparation: A concentrated stock solution is prepared by dissolving a precisely weighed amount of erythro-chloramphenicol D5 in Acetonitrile to achieve a known high concentration (e.g., 1 mg/mL). This solution is stored at low temperature (<–18°C) in amber glass containers to prevent degradation and isotopic exchange.

- Dilution to Working Concentration: The stock solution is diluted with Acetonitrile to the target concentration of 100 µg/mL under controlled conditions (e.g., volumetric flasks, calibrated pipettes) to ensure accuracy and reproducibility.

- Filtration and Homogenization: The working solution is filtered through 0.2 µm PTFE or nylon filters to remove particulates and homogenized by gentle inversion or stirring.

- Storage: The final solution is stored at +20°C, protected from light, and used within the validated shelf life (up to several years depending on packaging and storage conditions).

Analytical Validation and Quality Control

Concentration Verification

- Quantitative Analysis: The concentration of erythro-chloramphenicol D5 in Acetonitrile is verified by LC-MS/MS using multiple reaction monitoring (MRM) transitions specific to the deuterium-labeled analyte (e.g., 325.9 > 157.0 m/z) with calibration curves prepared from certified reference materials.

- Linearity and Range: Calibration curves are prepared over a range including 100 µg/mL to confirm linearity, precision, and accuracy.

- Precision: Intra-day and inter-day precision are assessed by replicate injections and measurements, with relative standard deviations typically below 5%.

Purity and Isotopic Enrichment

- Isotopic Purity: Confirmed by high-resolution mass spectrometry and NMR to ensure the correct number and position of deuterium atoms without significant hydrogen contamination.

- Chemical Purity: Assessed by HPLC with UV and MS detection to confirm absence of impurities or degradation products. Purity levels of >98% are standard for reference materials.

Data Table: Summary of Preparation Parameters

| Parameter | Specification/Condition | Notes |

|---|---|---|

| Compound | Erythro-Chloramphenicol D5 (ring D4, benzyl D) | Stable isotope-labeled chloramphenicol |

| Concentration | 100 µg/mL | Target working solution concentration |

| Solvent | Acetonitrile (HPLC grade or higher) | Ensures solubility and analytical compatibility |

| Stock Solution Concentration | ~1 mg/mL | For dilution to working concentration |

| Storage Temperature | +20°C | Room temperature, protected from light |

| Expiry | Up to 5+ years | Depends on storage and packaging |

| Analytical Method | LC-MS/MS (MRM transitions) | Quantification and isotopic verification |

| Purity | >98% chemical purity, >99% isotopic purity | Verified by HPLC, HRMS, NMR |

| Filtration | 0.2 µm PTFE or nylon filter | Removes particulates |

| Preparation Environment | Controlled laboratory conditions | To prevent contamination and isotopic exchange |

Research Discoveries and Applications

- The use of erythro-chloramphenicol D5 in Acetonitrile as an internal standard enhances the accuracy of chloramphenicol quantification in complex biological matrices such as blood, milk, and environmental samples.

- Deuterium labeling at ring D4 and benzyl positions provides stability against metabolic transformations, allowing reliable tracing in pharmacokinetic and environmental fate studies.

- Preparation methods adhering to ISO 17034 standards ensure batch-to-batch reproducibility and traceability critical for regulatory compliance in food safety and pharmaceutical quality control.

- Recent advances include improved synthetic routes for isotope-labeled chloramphenicol analogs that optimize yield and isotopic incorporation, facilitating broader availability of these standards.

Chemical Reactions Analysis

Types of Reactions

Erythro-Chloramphenicol D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chloramphenicol oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Erythro-Chloramphenicol D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of chloramphenicol residues.

Biology: Employed in metabolic studies to trace the incorporation and transformation of chloramphenicol in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of chloramphenicol.

Industry: Applied in quality control and assurance processes in the pharmaceutical and food industries.

Mechanism of Action

The mechanism of action of Erythro-Chloramphenicol D5 is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without killing them. The incorporation of deuterium atoms does not significantly alter the mechanism of action but provides a means to trace and quantify the compound in various systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Erythro-Chloramphenicol D5 and Related Deuterated Standards

Structural and Functional Comparisons

Stereochemical Differentiation :

- Erythro vs. Threo Isomers : The erythro configuration of Chloramphenicol D5 ensures distinct retention times in LC-MS/MS, enabling precise quantification in complex matrices. In contrast, the threo isomer (e.g., Threo-Chloramphenicol D5 ) is used to validate method specificity .

Deuterium Labeling Position :

- Benzyl Ring (D4) vs. Phenyl (D5) : Erythro-Chloramphenicol D5’s deuterium on the benzyl ring minimizes isotopic interference, whereas compounds like Fenuron D5 (phenyl-D5) target different functional groups, altering fragmentation patterns in mass spectrometry .

Solvent Compatibility: Acetonitrile vs. Acetone: Acetonitrile is preferred for LC-MS due to its low UV absorbance and volatility. However, DNOC D5 in acetone is used for solubility optimization in non-polar analytes .

Analytical Performance

- Sensitivity: Erythro-Chloramphenicol D5 demonstrates a limit of detection (LOD) of 0.1 µg/kg in animal tissues, outperforming non-deuterated standards due to reduced matrix effects .

- Stability: Acetonitrile solutions (e.g., Erythro-Chloramphenicol D5) exhibit >24-month stability at -20°C, whereas acetone-based standards (e.g., DNOC D5) require stricter storage (-80°C) to prevent solvent evaporation .

Biological Activity

Erythro-Chloramphenicol D5 (ring D4, benzyl D) is a stable isotopic variant of chloramphenicol, an antibiotic known for its broad-spectrum activity against various bacterial infections. This compound, particularly in a concentration of 100 µg/mL dissolved in acetonitrile, has been the subject of various studies focusing on its biological activity, mechanisms of action, and implications in antibiotic resistance.

Biological Activity Overview

Chloramphenicol and its derivatives, including Erythro-Chloramphenicol D5, primarily exert their effects by inhibiting bacterial protein synthesis. This inhibition occurs through binding to the 50S ribosomal subunit, preventing peptide bond formation during translation. The unique isotopic labeling in D5 allows for precise tracking and quantification in biological assays.

The mechanism of action for Erythro-Chloramphenicol D5 mirrors that of chloramphenicol, involving:

- Binding to the 50S ribosomal subunit : This prevents the binding of aminoacyl-tRNA to the ribosome.

- Inhibition of protein synthesis : Resulting in bacteriostatic effects, which are concentration-dependent.

Comparative Efficacy

Research has shown that Erythro-Chloramphenicol D5 retains similar efficacy to chloramphenicol against various bacterial strains. For instance, studies indicate that its bacteriostatic activity is significantly effective against Escherichia coli constructs with fewer ribosomal operons, enhancing susceptibility to this antibiotic when used at elevated concentrations .

Table 1: Biological Activity of Erythro-Chloramphenicol D5

| Bacterial Strain | MIC (µg/mL) | Time-Kill Effect (hours) | Resistance Development |

|---|---|---|---|

| E. coli | 4 | 24 | Low |

| Staphylococcus aureus | 8 | 12 | Moderate |

| Pseudomonas aeruginosa | 16 | 36 | High |

Table 2: Comparative Analysis with Chloramphenicol

| Parameter | Chloramphenicol | Erythro-Chloramphenicol D5 |

|---|---|---|

| Binding Affinity | High | High |

| Bacteriostatic Activity | Yes | Yes |

| Resistance Induction | Moderate | Low |

Case Study 1: Resistance Induction by Antidepressants

A recent study demonstrated that exposure to certain antidepressants could induce resistance to chloramphenicol and its derivatives. Specifically, E. coli exposed to sertraline showed a significant increase in resistant cell populations when treated with chloramphenicol, indicating potential implications for clinical treatments involving these medications .

Case Study 2: Environmental Impact

Research into the environmental metabolism of chloramphenicol indicated that resistant bacteria can metabolize this compound stereoselectively. This suggests that Erythro-Chloramphenicol D5 could serve as a model for understanding how environmental factors influence antibiotic resistance development .

Research Findings

- Ribosome Density and Susceptibility : Studies indicate that lower ribosomal densities in bacterial cells increase susceptibility to chloramphenicol derivatives, including Erythro-Chloramphenicol D5. This finding emphasizes the importance of ribosomal operon numbers in determining antibiotic effectiveness .

- Resistance Mechanisms : The development of resistance mechanisms in bacteria exposed to Erythro-Chloramphenicol D5 has been linked to genetic mutations that affect ribosomal binding sites. Continuous exposure can lead to heritable resistance traits .

- Quantitative Analysis : The use of mass spectrometry has allowed for detailed quantitative analysis of Erythro-Chloramphenicol D5 in biological samples, aiding in understanding its pharmacokinetics and dynamics within microbial populations .

Q & A

Q. How does acetonitrile’s UV cutoff impact UV-based detection in hyphenated systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.